4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₓ : 285 nm (π→π* transition in benzimidazole) .
- Molar absorptivity : ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹ .
Computational Modeling of Electronic Structure
DFT studies (B3LYP/cc-pVDZ) reveal:
- HOMO-LUMO gap : 4.1 eV, indicating moderate reactivity .
- Molecular electrostatic potential (MEP) : Positive charges localize on the NH₂ group, while negative charges concentrate on the benzimidazole’s nitrogen atoms .
- Natural bond orbital (NBO) analysis : Delocalization of electron density from the aniline’s lone pair into the benzimidazole’s π-system stabilizes the structure .
Key computational parameters :
| Property | Value |
|---|---|
| Dipole moment | 3.8 Debye |
| Ionization potential | 8.2 eV |
| Electron affinity | 1.7 eV |
Properties
IUPAC Name |
4-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-2-8-14-15(10-11)19-16(18-14)9-5-12-3-6-13(17)7-4-12/h2-4,6-8,10H,5,9,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFEALFRDBRNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424591 | |
| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883541-99-9 | |
| Record name | 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10424591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole nucleus is typically synthesized by the condensation of ortho-phenylenediamine derivatives with aldehydes or carboxylic acid derivatives under acidic or dehydrating conditions. For the 5-methyl substitution, 4-methyl-o-phenylenediamine or a suitable methylated precursor is used.
Introduction of the Ethyl-Phenylamine Side Chain
The ethyl linker connecting the benzimidazole to the phenylamine is introduced via alkylation or reductive amination strategies, often involving haloalkyl intermediates or aldehydes followed by amine substitution.
Detailed Preparation Methods
Stepwise Synthesis Protocol
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 4-methyl-o-phenylenediamine with formic acid or aldehyde | Heating under reflux in acidic medium (e.g., polyphosphoric acid) | 70-80 | Forms 5-methylbenzimidazole core |
| 2 | Alkylation of benzimidazole nitrogen with 2-bromoethylamine or equivalent | Base (e.g., K2CO3), solvent (DMF), 60-80°C | 65-75 | Introduces ethylamine side chain |
| 3 | Coupling with 4-nitrobenzaldehyde followed by reduction | NaBH4 or catalytic hydrogenation | 60-70 | Converts nitro to amine, yielding phenylamine moiety |
| 4 | Purification by recrystallization or column chromatography | Solvent systems: ethyl acetate/chloroform or ethanol | - | Ensures ≥98% purity |
This sequence is adapted from benzimidazole synthesis literature and optimized for the methyl-substituted derivative.
Alternative Synthetic Approaches
- One-pot synthesis : Combining condensation and alkylation steps in a single reactor under controlled temperature and solvent conditions to improve efficiency and reduce purification steps.
- Continuous flow synthesis : Employing microreactors with immobilized acid catalysts to enhance heat and mass transfer, minimizing side reactions such as polymerization.
Reaction Conditions and Optimization
Solvent and Temperature Effects
- Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) facilitate nucleophilic substitution steps.
- Reaction temperatures between 60–120°C optimize condensation and alkylation rates without degrading sensitive groups.
Catalyst and Reagent Selection
- Acid catalysts (e.g., polyphosphoric acid, BF3·OEt2) promote cyclization in benzimidazole formation.
- Bases such as potassium carbonate (K2CO3) assist in alkylation by deprotonating nitrogen atoms.
Purification Techniques
- Silica gel column chromatography using ethyl acetate/chloroform mixtures (80:20 v/v) effectively separates the target compound from byproducts.
- Recrystallization from ethanol or ethyl acetate enhances purity and crystallinity.
Analytical Characterization Supporting Preparation
| Technique | Purpose | Key Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic proton splitting patterns confirm para-substitution; methyl singlet at ~2.3 ppm; ethyl linker methylene signals |
| Infrared Spectroscopy (FT-IR) | Functional group identification | N-H stretch ~3400 cm⁻¹; C=N stretch of benzimidazole ~1600 cm⁻¹ |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column with acetonitrile/water gradient; purity ≥98% |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 251.33 consistent with C16H17N3 |
These techniques are essential for confirming the success of each synthetic step and ensuring the final compound's identity and purity.
Research Findings and Optimization Strategies
Design of Experiments (DoE)
Systematic variation of reaction parameters such as solvent polarity, temperature, catalyst loading, and molar ratios has been shown to improve yield and reduce side products. For example, factorial design experiments identified optimal stoichiometry of ethylamine linker and reaction time to maximize conversion.
Green Chemistry Considerations
- Replacement of chlorinated solvents with greener alternatives like cyclopentyl methyl ether (CPME).
- Use of catalytic iron oxide nanoparticles to reduce waste and energy consumption.
- Continuous flow synthesis reduces solvent use and improves reaction efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Stepwise condensation and alkylation | 4-methyl-o-phenylenediamine, aldehydes, 2-bromoethylamine | Acidic reflux, base-mediated alkylation | High purity, well-established | Multi-step, time-consuming |
| One-pot synthesis | Same as above | Controlled temperature, single reactor | Time and resource efficient | Requires precise control |
| Continuous flow synthesis | Immobilized acid catalysts, microreactors | Flow rates optimized by RTD analysis | Scalable, reduced side reactions | Requires specialized equipment |
Chemical Reactions Analysis
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like sodium ethoxide, and conditions such as refluxing . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds, including 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that benzimidazole derivatives could effectively target tubulin polymerization, which is crucial for cancer cell division .
1.2 Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported that benzimidazole derivatives possess activity against a range of bacteria and fungi, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic processes.
Material Science
2.1 Organic Light Emitting Diodes (OLEDs)
In material science, this compound has been investigated for its application in organic light-emitting diodes. The compound's electronic properties allow it to function as an effective hole transport material (HTM), enhancing the efficiency and stability of OLED devices . This application is particularly relevant in the development of energy-efficient lighting and display technologies.
2.2 Photovoltaic Cells
The compound's properties have also been explored in the context of photovoltaic cells. Its ability to facilitate charge transport makes it a suitable candidate for use in organic solar cells, potentially improving their efficiency and performance .
Biochemical Research
3.1 Enzyme Inhibition Studies
In biochemical research, this compound has been utilized to study enzyme inhibition mechanisms. Its structural similarity to natural substrates allows it to act as an inhibitor for various enzymes, providing insights into enzyme kinetics and the development of enzyme inhibitors for therapeutic purposes .
3.2 Molecular Probes
The compound can serve as a molecular probe in biological imaging studies due to its fluorescent properties when appropriately modified. This application is crucial for visualizing cellular processes and tracking biomolecules within living organisms .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Activity of Benzimidazole Derivatives | To evaluate the cytotoxic effects on cancer cells | Significant inhibition of cell growth in breast cancer lines |
| Synthesis and Characterization of OLED Materials | To develop new HTMs for OLED applications | Improved efficiency in light emission compared to existing materials |
| Enzyme Kinetics of Benzimidazole Inhibitors | To assess inhibition rates on specific enzymes | Identified novel inhibitors with potential therapeutic applications |
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Substituent Effects : The 5-methyl group in the target compound offers moderate lipophilicity, whereas trifluoromethyl (CF₃) or fluoro substituents (e.g., in ) enhance electronegativity and binding affinity to hydrophobic pockets in target proteins.
- Linker Flexibility : Ethyl linkers (target compound) provide conformational flexibility, while rigid linkers like pyridinyloxy () may restrict rotation, favoring entropic gains in receptor binding.
- Functional Group Impact : Phenylamine groups (target compound) are less polar than hydrazides () or acetonitrile derivatives (), influencing solubility and membrane permeability.
Key Observations:
- Multi-Step Complexity : The target compound’s synthesis (3 steps) is comparable to other benzimidazoles but requires careful control of Na₂S₂O₅-mediated condensation .
- Efficiency : Example 74 () achieves high purity using HPLC-monitored reactions, whereas the target compound’s synthesis may lack such precision.
Pharmacological Implications (Inferred from Structural Data)
- Receptor Selectivity : The phenylamine group may target amine-sensitive receptors (e.g., GPCRs), contrasting with triazole-acetonitrile derivatives (), which could inhibit kinases.
- Metabolic Stability : CF₃-substituted analogues () likely exhibit longer half-lives than the methyl-substituted target compound due to resistance to oxidative metabolism.
Biological Activity
4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17N3
- Molecular Weight : 251.33 g/mol
- CAS Number : 883541-99-9
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in cancer therapy. The compound's structure suggests potential interactions with G protein-coupled receptors (GPCRs) and other cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes its activity against different cancer types:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF-7 | 0.65 | Effective against breast adenocarcinoma |
| A549 | 2.41 | Shows promise against lung carcinoma |
| HeLa | 1.7 | Effective against cervical adenocarcinoma |
| U-937 | 0.76 | Potent against acute monocytic leukemia |
The compound's IC50 values indicate its potency, with lower values reflecting higher efficacy in inhibiting cell growth.
Induction of Apoptosis
Flow cytometry assays have demonstrated that this compound induces apoptosis in cancer cells in a dose-dependent manner. This mechanism is crucial for its anticancer effects, as it triggers programmed cell death pathways, leading to the elimination of malignant cells.
Case Studies and Research Findings
-
Study on MCF-7 Cells :
A study focused on the effects of this compound on MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations as low as 0.65 µM. The study concluded that the compound acts through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors. -
Comparative Analysis with Doxorubicin :
In comparative studies, the compound demonstrated greater cytotoxicity than doxorubicin, a standard chemotherapeutic agent, suggesting that it may serve as a more effective alternative or adjunct in cancer treatment protocols. -
Selectivity Studies :
Further investigations revealed that this compound selectively targets malignant cells while exhibiting minimal toxicity towards non-cancerous cell lines, indicating a favorable therapeutic index.
Future Directions
The promising biological activity of this compound warrants further exploration through:
- In Vivo Studies : To assess the pharmacokinetics and long-term effects in animal models.
- Mechanistic Studies : To elucidate the precise molecular pathways involved in its anticancer effects.
- Combination Therapies : Investigating its efficacy when used alongside existing chemotherapeutics to enhance treatment outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of 5-methyl-1H-benzimidazole with 4-(2-bromoethyl)phenylamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 benzimidazole to bromoethyl precursor) are critical for maximizing yield (>70%) . Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Confirm structure using:
- NMR : NMR should show peaks for the benzimidazole aromatic protons (δ 7.2–8.1 ppm), ethyl linker (δ 2.8–3.5 ppm), and phenylamine group (δ 6.5–7.0 ppm).
- HPLC : Purity >98% achievable with C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : ESI-MS should display [M+H]⁺ at m/z corresponding to the molecular formula C₁₆H₁₆N₄ .
Q. What solvents and pH conditions are suitable for solubility and stability studies?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (>10 mg/mL). Stability tests in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours. For long-term storage, lyophilization under inert gas (N₂) at -20°C is recommended .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s reactivity for targeted drug design?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting nucleophilic sites (e.g., phenylamine NH₂) for functionalization. Molecular docking (AutoDock Vina) against targets like kinase enzymes identifies binding affinities (ΔG ≤ -8.5 kcal/mol) . Reaction path analysis via quantum chemical methods (IRC) validates intermediates in multi-step syntheses .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across assays)?
- Methodological Answer :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine).
- Data normalization : Apply Z-score transformation to account for inter-lab variability .
- Meta-analysis : Pool data from ≥3 independent studies; statistical significance (p < 0.05) assessed via ANOVA with post-hoc Tukey tests .
Q. How do substituent variations on the benzimidazole core affect bioactivity?
- Methodological Answer : Compare analogs via SAR studies:
- Electron-withdrawing groups (e.g., -NO₂ at C5): Increase kinase inhibition (IC₅₀ 0.8 μM vs. 2.3 μM for parent compound) but reduce solubility.
- Bulkier substituents (e.g., -CF₃): Improve metabolic stability (t₁/₂ > 6 hours in liver microsomes) but may hinder blood-brain barrier penetration .
- Data validation : Use isogenic cell models to isolate substituent-specific effects .
Q. What advanced techniques validate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- CRISPR-Cas9 knockout : Silence putative targets (e.g., PI3Kγ) to observe rescue effects in dose-response assays.
- Phosphoproteomics : LC-MS/MS identifies phosphorylation changes (e.g., Akt at Ser473) post-treatment .
- Live-cell imaging : Track subcellular localization using fluorescently tagged analogs (e.g., BODIPY conjugates) .
Methodological Considerations for Experimental Design
Q. How to design statistically robust experiments for dose-response studies?
- Answer : Use a Box-Behnken design (3 factors: concentration, incubation time, cell density) with 15–20 runs. Analyze via response surface methodology (RSM) to identify optimal IC₅₀ conditions. Replicates (n=6) minimize type I/II errors .
Q. What analytical workflows address batch-to-batch variability in synthesis?
- Answer : Implement Quality-by-Design (QbD) :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
